4-(4-Chlorophenyl)piperidine

Description

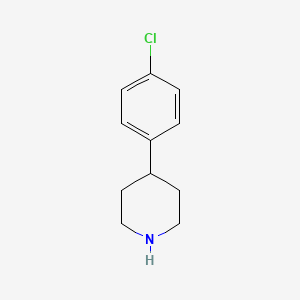

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQHTSSNSJIMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360941 | |

| Record name | 4-(4-chlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26905-02-2 | |

| Record name | 4-(4-Chlorophenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26905-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-chlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Chlorophenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Chlorophenyl)piperidine

Introduction: The Significance of the 4-Arylpiperidine Scaffold

Within the landscape of medicinal chemistry, the piperidine ring is a cornerstone scaffold, present in the structures of numerous commercialized drugs. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be functionalized to achieve specific interactions with biological targets. When substituted at the 4-position with an aryl group, as in 4-(4-Chlorophenyl)piperidine, the resulting motif becomes a privileged structure in neuropharmacology and beyond. This guide provides an in-depth analysis of the core physicochemical properties of this compound (CAS No. 26905-02-2), a key building block for researchers and scientists in drug development. Understanding these fundamental characteristics is paramount, as they directly govern the compound's behavior in biological systems, influencing everything from solubility and membrane permeability to target binding and overall pharmacokinetic profile. This document will serve as a technical resource, detailing not only the properties themselves but also the experimental methodologies required for their validation, thereby providing a comprehensive framework for its application in pharmaceutical research.[1]

Chemical Identity and Molecular Structure

A precise understanding of the molecular identity is the foundation of all subsequent physicochemical analysis.

| Identifier | Value | Source |

| Chemical Name | This compound | [N/A] |

| CAS Number | 26905-02-2 | [1][2] |

| Molecular Formula | C₁₁H₁₄ClN | [1][2] |

| Molecular Weight | 195.69 g/mol | [1][2] |

| Canonical SMILES | C1CNCCC1C2=CC=C(C=C2)Cl | [N/A] |

| InChIKey | VKQHTSSNSJIMAL-UHFFFAOYSA-N | [2] |

graph chemical_structure { layout=neato; node [shape=plaintext]; edge [style=bold];// Define atom nodes N1 [label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; H1 [label="H", fontsize=10];

C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; Cl1 [label="Cl", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"];

// Piperidine Ring Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- H1 [style=solid];

// Phenyl Ring Bonds C3 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C6;

// Chlorine Bond C9 -- Cl1;

// Invisible nodes for double bonds node [shape=point, width=0]; p1 [pos="!"]; C7 -- p1 [style=invis]; p1 -- C8 [style=invis]; p2 [pos="!"]; C10 -- p2 [style=invis]; p2 -- C11 [style=invis]; p3 [pos="!"]; C6 -- p3 [style=invis];

// Double bonds in phenyl ring edge [style=double]; C7 -- C8; C10 -- C11; C6 -- C11; // Corrected double bond placement// Positioning with neato N1 [pos="0,0!"]; C1 [pos="-0.87,0.5!"]; C2 [pos="-0.87,1.5!"]; C3 [pos="0,2!"]; C4 [pos="0.87,1.5!"]; C5 [pos="0.87,0.5!"]; H1 [pos="0,-0.6!"];

C6 [pos="0,3.5!"]; C7 [pos="-1.2,4!"]; C8 [pos="-1.2,5!"]; C9 [pos="0,5.5!"]; C10 [pos="1.2,5!"]; C11 [pos="1.2,4!"]; Cl1 [pos="0,6.7!"]; }

Caption: 2D structure of this compound.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These parameters are critical for predicting its behavior in drug development processes.

| Property | Value | Significance in Drug Development |

| Appearance | White to orange to green powder/crystal | Provides a baseline for material identification and purity assessment. |

| Melting Point | 204 - 208 °C | A high melting point suggests a stable crystalline lattice. This is a critical parameter for formulation, stability, and purity analysis.[1] |

| Boiling Point | 160 °C @ 10 mmHg290.7 ± 40.0 °C @ 760 mmHg | Important for purification via distillation and for assessing thermal stability during synthesis and storage.[1][3] |

| Density | 1.1 ± 0.1 g/cm³ | Relevant for formulation, processing, and packaging calculations.[2][3] |

| pKa (Predicted) | 10.14 ± 0.10 | The basicity of the piperidine nitrogen is crucial. pKa determines the ionization state at physiological pH (approx. 7.4), which profoundly impacts solubility, receptor interaction (ionic bonding), and membrane permeability. |

| LogP (Predicted) | 2.7 - 2.98 | The octanol-water partition coefficient (LogP) is a key indicator of lipophilicity. A value in this range suggests good membrane permeability, a desirable trait for oral bioavailability, but also flags potential for non-specific binding and metabolic liability.[2] |

Analytical and Experimental Methodologies

To ensure scientific integrity, predicted values must be validated by robust experimental methods. The following sections detail standard protocols for the synthesis and characterization of this compound.

Synthesis Protocol: Catalytic Hydrogenation

A common and effective method for synthesizing this compound is through the catalytic hydrogenation of its unsaturated precursor, 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine.[4]

Causality: This reaction is a standard reduction of a double bond within the tetrahydropyridine ring to yield the fully saturated piperidine ring. Palladium on carbon (Pd/C) is an excellent and widely used catalyst for this type of hydrogenation due to its high activity and selectivity. Methanol is chosen as a solvent for its ability to dissolve the starting material and for its inertness under these reaction conditions.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Dissolution: Dissolve 5.0 g (21.7 mmol) of 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine in 20 mL of methanol in a suitable reaction vessel.

-

Catalyst Addition: Carefully add 500 mg of 10% Palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Stir the reaction mixture vigorously for 7 hours at ambient temperature under a constant hydrogen pressure of 10 psi.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel. Elute with a solvent system such as dichloromethane/methanol/ammonia (e.g., a 5:4.9:0.1 ratio) to afford the pure this compound.[4]

pKa Determination: Potentiometric Titration

Causality: Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[5] It works by monitoring the change in pH of a solution of the analyte as a titrant of known concentration is added. For a basic compound like this compound, titration with a strong acid (like HCl) allows for the precise determination of the half-equivalence point, where the concentrations of the protonated (ionized) and neutral (unionized) forms are equal. At this point, the measured pH is equal to the pKa.[6]

Step-by-Step Methodology:

-

Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Add a standardized solution of 0.1 M HCl in small, precise increments using a burette.

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of HCl added. The pKa is determined from the pH at the half-neutralization point on the resulting titration curve.

LogP Determination: Shake-Flask Method

Causality: The shake-flask method is the "gold standard" for experimentally determining the LogP value.[7][8] It directly measures the partitioning of a compound between two immiscible liquid phases, typically n-octanol (simulating a lipid bilayer) and water (simulating an aqueous biological environment). The ratio of the compound's concentration in the two phases at equilibrium gives the partition coefficient (P), the logarithm of which is LogP.[9][10]

Caption: Workflow for LogP determination via the Shake-Flask method.

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate completely. Use a phosphate buffer (e.g., pH 7.4) instead of pure water for LogD measurements.[7][10]

-

Sample Preparation: Prepare a stock solution of this compound in the n-octanol phase at a known concentration.

-

Partitioning: Add a precise volume of the stock solution to a precise volume of the pre-saturated aqueous phase in a suitable vessel.

-

Equilibration: Shake the vessel for a sufficient period (e.g., 24 hours) at a constant temperature to allow the compound to reach partitioning equilibrium.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of the analyte in each phase using a validated analytical method, such as HPLC-UV.[8]

-

Calculation: Calculate the partition coefficient P = [Concentration in n-octanol] / [Concentration in water]. The final LogP is the base-10 logarithm of P.

Applications in Research and Drug Development

This compound is a valuable intermediate and building block in pharmaceutical development.[1] Its structure is a key component in the synthesis of more complex molecules targeting the central nervous system (CNS).

-

Neuroscience Research: It is used as a scaffold in the synthesis of novel ligands for studying neurotransmitter systems. Its structure allows for the modulation of receptors and transporters involved in conditions like depression and anxiety.[1]

-

Pharmaceutical Development: The compound serves as a crucial starting material or intermediate in the multi-step synthesis of various therapeutic agents, including potential new analgesics and antipsychotics.[1] Its defined physicochemical properties make it a reliable component for constructing drug candidates with improved efficacy and safety profiles.

Safety and Handling

Appropriate handling is essential when working with any chemical intermediate.

-

Hazard Classification: this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[2]

-

Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or fume hood.

-

First Aid: In case of skin contact, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[2]

References

- Protocols.io. (2024, September 23). LogP / LogD shake-flask method.

- Zafar, S., Akhtar, S., Tariq, T., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.

- Chemsrc. (2025, August 25). This compound.

- Zafar, S., Akhtar, S., Tariq, T., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences.

- Zafar, S., Akhtar, S., Tariq, T., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). PubMed.

- ResearchGate. (2025, August 9). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC).

- Sousa, T., Ribeiro, D., & Reis, S. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

- ResearchGate. (PDF) LogP / LogD shake-flask method v1.

- Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-161.

- Zafar, S., Akhtar, S., Tariq, T., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. This compound | CAS#:26905-02-2 | Chemsrc [chemsrc.com]

- 4. This compound | 26905-02-2 [chemicalbook.com]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of the 4-Arylpiperidine Scaffold

An In-Depth Technical Guide to 4-(4-Chlorophenyl)piperidine (CAS: 26905-02-2)

The 4-arylpiperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of a vast array of pharmacologically active agents.[1] Its rigid, saturated heterocyclic structure provides a reliable three-dimensional scaffold for orienting functional groups to interact with biological targets, particularly within the central nervous system (CNS). Within this privileged class of compounds, this compound, identified by its CAS number 26905-02-2, stands out as a critical building block and synthetic intermediate.[2][3] Its strategic combination of a piperidine ring and a halogenated aromatic moiety makes it an indispensable precursor in the synthesis of high-value pharmaceuticals. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, properties, and applications of this versatile compound.

Physicochemical and Structural Characteristics

This compound is a solid at room temperature, with its properties defined by its bicyclic structure.[4][5] The presence of the basic nitrogen atom in the piperidine ring and the electron-withdrawing chlorine atom on the phenyl group dictates its reactivity and intermolecular interactions.

| Property | Value | Source(s) |

| CAS Number | 26905-02-2 | [4][6] |

| Molecular Formula | C₁₁H₁₄ClN | [4][5][6] |

| Molecular Weight | 195.69 g/mol | [4][6] |

| IUPAC Name | This compound | [4] |

| Appearance | White to creamy-white crystalline powder | [7][8] |

| Melting Point | 137-140 °C | [8][9] |

| Boiling Point | ~344.5 °C (Predicted) | [8][10] |

| Solubility | Sparingly soluble in water (340 mg/L at 20°C) | [7][8] |

| XLogP3 | 2.7 | [4][6] |

Strategic Synthesis and Methodologies

The synthesis of 4-arylpiperidines, including the title compound, is a well-explored area of organic chemistry, driven by its pharmaceutical importance. Methodologies often focus on constructing the C-C bond between the piperidine and aryl rings and can be broadly categorized into several key approaches.

Catalytic Hydrogenation of Tetrahydropyridine Precursors

One of the most direct and efficient methods involves the catalytic hydrogenation of a corresponding unsaturated precursor, 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine. This approach is favored for its high yield and atom economy.

Causality and Experimental Insight: The choice of Palladium on Carbon (Pd/C) as a catalyst is standard for the hydrogenation of alkenes. It provides a surface for the adsorption of both the hydrogen gas and the double bond of the tetrahydropyridine, facilitating the syn-addition of hydrogen across the bond with high efficiency. Methanol is an excellent solvent choice as it readily dissolves the starting material and does not interfere with the catalytic process. The reaction is typically run under a slight positive pressure of hydrogen to ensure sufficient availability for the reaction, without requiring high-pressure equipment.

Experimental Protocol: Synthesis via Catalytic Hydrogenation [2]

-

Setup: To a solution of 4-(4-chloro-phenyl)-1,2,3,6-tetrahydro-pyridine (5.0 g, 21.7 mmol) in methanol (20 mL) in a suitable hydrogenation vessel, add 10% Palladium on Carbon (500 mg).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Stir the reaction mixture vigorously for 7 hours at ambient temperature under a hydrogen pressure of 10 psi.

-

Workup: Upon completion (monitored by TLC or GC-MS), carefully vent the hydrogen atmosphere and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

-

Purification: Purify the resulting crude product by column chromatography on silica gel using an eluent system of dichloromethane/methanol/ammonia (e.g., 5:4.9:0.1) to afford pure this compound.[2]

Caption: Catalytic hydrogenation workflow for the synthesis of this compound.

Cross-Coupling Strategies

Modern synthetic chemistry offers powerful cross-coupling reactions for forming the aryl-piperidine bond. Methods like the Negishi coupling provide a versatile route that is compatible with a wide range of functional groups.[1]

Causality and Experimental Insight: This strategy involves coupling a 4-piperidylzinc iodide reagent with an aryl halide. The reaction's success often hinges on co-catalysis with both a palladium complex (like Cl₂Pd(dppf)) and a copper(I) species.[1] The palladium catalyst is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The copper(I) co-catalyst is critical, particularly with hindered halides, as it is believed to facilitate the transmetalation step from zinc to palladium, accelerating the overall reaction rate.[1] The use of an N-Boc protecting group on the piperidine nitrogen is a common tactic to prevent side reactions and improve the solubility and handling of the organozinc reagent.

Grignard Addition to Piperidones

A classical and widely used approach involves the addition of an aryl Grignard reagent (e.g., 4-chlorophenylmagnesium bromide) to a protected 4-piperidone derivative, such as N-Boc-4-piperidone.[1][8] This forms a tertiary alcohol, 4-(4-chlorophenyl)piperidin-4-ol, which is a key intermediate itself and can be subsequently deoxygenated if the parent piperidine is the target.

Core Applications in Drug Development

This compound and its immediate precursor, 4-(4-chlorophenyl)piperidin-4-ol (CAS: 39512-49-7), are not typically therapeutic agents themselves. Instead, they are invaluable intermediates in the synthesis of commercial drugs and serve as scaffolds for discovering new ones.

Key Intermediate in Pharmaceutical Synthesis

-

Loperamide: The anti-diarrheal medication Loperamide features the 4-(4-chlorophenyl)-4-hydroxypiperidine core. This compound serves as a primary building block in its multi-step synthesis, underscoring its industrial significance.[10][11]

-

Haloperidol: 4-(4-chlorophenyl)-4-hydroxypiperidine is a known metabolite of the antipsychotic drug Haloperidol.[9][12] Its availability is crucial for pharmacological and toxicological studies, enabling researchers to understand the drug's metabolic fate and potential side effects.

Caption: Role of this compound derivatives in drug development.

Scaffold for Structure-Activity Relationship (SAR) Studies

The rigid piperidine core and the defined exit vector from the chlorophenyl group make this compound an ideal starting point for SAR studies.[3] Researchers can systematically modify the piperidine nitrogen with various substituents to explore interactions with specific receptors or enzymes. Derivatives have been synthesized and evaluated for a range of activities, including analgesic and hypotensive effects, demonstrating the scaffold's versatility.[13][14]

Analytical Characterization

Ensuring the purity and identity of this compound is critical for its use in regulated pharmaceutical synthesis. A combination of chromatographic and spectroscopic methods is employed.

-

Gas Chromatography (GC): Due to its volatility, GC is a suitable method for purity assessment.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the identity of the compound by providing both its retention time and its mass fragmentation pattern, which can be compared to a reference standard.[12]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used for purity analysis, especially for non-volatile derivatives or related compounds in a synthesis mixture.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[4][5]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat when handling.[5]

-

Handling: Wash hands thoroughly after handling. Avoid creating dust. Use in a well-ventilated area.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a dark place, sealed in dry, at room temperature.[5][8]

Conclusion and Future Outlook

This compound (CAS: 26905-02-2) is more than just a chemical intermediate; it is an enabling tool for drug discovery and development. Its robust and efficient synthesis, combined with its privileged structural motifs, ensures its continued relevance. As researchers continue to explore new treatments for CNS disorders and other conditions, the 4-arylpiperidine scaffold, and specifically versatile building blocks like this compound, will undoubtedly play a central role in the design and synthesis of the next generation of therapeutic agents.[10]

References

- Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling.

- Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)

- Synthesis of 4-substituted 4-arylpiperidines. ElectronicsAndBooks.

- 4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 wiki. Guidechem.

- How can 4-(4-chlorophenyl) piperidin-4-ol be synthesized?. Guidechem.

- Exploring 4-(4-Chlorophenyl)

- 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7. ChemicalBook.

- Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling.

- US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

- Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, by gas chromatography with electron-capture detection. PubMed.

- Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine)

- This compound | 26905-02-2. ChemicalBook.

- 4-(4-Chlorophenyl)piperidin-4-ol synthesis. ChemicalBook.

- This compound-4-carbonitrile. MySkinRecipes.

- The Role of 4-(4-Chlorophenyl)-4-hydroxypiperidine in Modern Drug Synthesis. Source Not Available.

- This compound | C11H14ClN | CID 1203613. PubChem.

- 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282. PubChem.

- Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine)

- 26905-02-2 this compound. Echemi.

- SAFETY D

- 4-(para-Chlorophenyl)-4-hydroxypiperidine. Cheméo.

- 4-(4-Chlorophenyl)-4-hydroxypiperidine 99 39512-49-7. Sigma-Aldrich.

- 4-(4-Chlorophenyl)-4-hydroxypiperidine | 39512-49-7. TCI Chemicals.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 26905-02-2 [chemicalbook.com]

- 3. This compound-4-carbonitrile [myskinrecipes.com]

- 4. This compound | C11H14ClN | CID 1203613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. echemi.com [echemi.com]

- 7. Page loading... [guidechem.com]

- 8. 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7 [chemicalbook.com]

- 9. 4-(4-氯苯基)-4-羟基哌啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. innospk.com [innospk.com]

- 11. nbinno.com [nbinno.com]

- 12. Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives [jstage.jst.go.jp]

- 14. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 4-(4-Chlorophenyl)piperidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document is structured to provide a holistic understanding, beginning with the fundamental physicochemical properties of 4-(4-Chlorophenyl)piperidine that govern its solubility. It then delves into the theoretical principles of solubility, followed by an inferred qualitative solubility profile. The core of this guide presents detailed, step-by-step protocols for determining both thermodynamic and kinetic solubility, enabling the generation of precise and reliable data.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a compound is paramount to predicting and explaining its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ClN | [1] |

| Molecular Weight | 195.69 g/mol | [1] |

| Appearance | Solid (predicted) | N/A |

| Boiling Point | 290.7 ± 40.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| XLogP3-AA | 2.7 | [1] |

| Hydrogen Bond Donors | 1 (the piperidine nitrogen) | [1] |

| Hydrogen Bond Acceptors | 1 (the piperidine nitrogen) | [1] |

The presence of a chlorophenyl group contributes to the molecule's lipophilicity, as indicated by the XLogP3-AA value of 2.7. The piperidine ring, with its secondary amine, provides a site for hydrogen bonding, which can influence its interaction with protic solvents.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play for this compound are:

-

Van der Waals forces: Present in all molecules, these forces are more significant in the nonpolar chlorophenyl ring.

-

Dipole-dipole interactions: The polar C-Cl and C-N bonds contribute to the molecule's overall dipole moment.

-

Hydrogen bonding: The secondary amine in the piperidine ring can act as a hydrogen bond donor and acceptor.

The interplay of these forces determines the solubility in different classes of organic solvents:

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the piperidine nitrogen, leading to favorable interactions and likely good solubility.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide): These solvents have significant dipole moments and can interact with the polar regions of this compound. Good to moderate solubility is expected.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through van der Waals forces. The nonpolar chlorophenyl group will have favorable interactions with these solvents, but the polar piperidine ring may limit overall solubility.

Inferred Qualitative Solubility Profile

Based on the physicochemical properties and theoretical principles, the following qualitative solubility profile for this compound in common organic solvents can be inferred. It is crucial to note that this is a predicted profile and should be confirmed by experimental determination.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | Hydrogen bonding with the piperidine nitrogen. |

| Ethanol | Soluble | Hydrogen bonding with the piperidine nitrogen. | |

| Polar Aprotic | Acetone | Soluble | Dipole-dipole interactions. |

| Ethyl Acetate | Soluble | Dipole-dipole interactions. | |

| Dichloromethane | Soluble | Favorable interactions with the chlorophenyl group. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | Strong polar aprotic solvent. | |

| Nonpolar | Toluene | Sparingly Soluble | Aromatic stacking with the chlorophenyl ring. |

| Hexane | Insoluble to Sparingly Soluble | Mismatch in polarity. |

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, experimental determination is essential. The two primary methods for assessing the solubility of pharmaceutical compounds are the determination of thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the gold standard for its determination.

Sources

A Technical Guide to the Physicochemical Properties of 4-(4-Chlorophenyl)piperidine

Introduction

4-(4-Chlorophenyl)piperidine is a heterocyclic amine that serves as a crucial structural motif and synthetic intermediate in medicinal chemistry. Its piperidine core, substituted with a para-chlorinated phenyl ring, makes it a key building block for a range of pharmacologically active agents, including antipsychotics, antihistamines, and opioid receptor modulators. An accurate understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its synthesis, purification, handling, and formulation in a research and development setting.

This guide provides a detailed analysis of the melting and boiling points of this compound. It addresses common discrepancies in publicly available data, delves into the molecular factors governing these properties, and outlines rigorous experimental protocols for their determination.

A Critical Note on Compound Identification: A frequent point of confusion in chemical databases and supplier catalogs is the conflation of this compound (CAS 26905-02-2) with its hydroxylated analog, 4-(4-Chlorophenyl)piperidin-4-ol (CAS 39512-49-7). The presence of the tertiary hydroxyl group in the latter dramatically influences intermolecular forces, leading to significantly different physical properties. This guide will focus on the target compound while using the well-documented data of its 4-hydroxy analog as a comparative case to illustrate key physicochemical principles.

Physicochemical Properties Overview

The accurate determination of phase transition temperatures is essential for predicting a compound's behavior under various experimental conditions. The data available for this compound is sparse and often predicted, whereas its 4-hydroxy analog is well-characterized experimentally.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) | Reported Boiling Point (°C) |

| This compound | 26905-02-2 | C₁₁H₁₄ClN | 195.69[1] | 0 (Predicted)[2][3] | 290.7 ± 40.0 (Predicted, at 760 mmHg)[3] |

| 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7 | C₁₁H₁₄ClNO | 211.69[4] | 137 - 141[4][5][6][7] | 344.5 ± 42.0 (Predicted, at 760 mmHg)[4][6] |

Section 1: Melting Point Analysis

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The strength of the crystal lattice, dictated by intermolecular forces, determines the energy required to break the ordered structure.

Structural Interpretation

-

This compound: As a secondary amine, this molecule can act as a hydrogen bond donor (N-H) and acceptor (N). The chlorophenyl group introduces dipole-dipole interactions and van der Waals forces. The lack of a hydroxyl group results in weaker intermolecular hydrogen bonding compared to its 4-ol analog. The predicted melting point of 0°C is likely a computational estimate and appears unusually low, suggesting the compound may be a low-melting solid or potentially an oil at room temperature.[2][3]

-

4-(4-Chlorophenyl)piperidin-4-ol (Comparative): The addition of a tertiary hydroxyl group introduces a potent hydrogen bond donor site. This leads to strong, directional hydrogen bonding networks within the crystal lattice, significantly increasing the energy required to melt the solid. This is reflected in its well-documented and much higher melting point of 139-141°C.[5]

Experimental Protocol: Capillary Melting Point Determination

This method remains the gold standard for routine melting point analysis due to its simplicity and accuracy.[8]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is loaded into a capillary tube (sealed at one end) to a depth of 2-3 mm. The sample should be tightly packed by tapping the tube or dropping it through a longer glass tube.[9]

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt).

-

Rapid Approximation: Heat the block rapidly to obtain a rough estimate of the melting point. This saves time in subsequent, more precise measurements.[9]

-

Accurate Determination: Allow the apparatus to cool at least 20°C below the approximate melting point. Using a fresh sample, begin heating at a slow, controlled rate (1-2°C per minute).

-

Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2. A narrow range (0.5-2°C) is indicative of high purity.[10]

Causality and Trustworthiness: A slow heating rate is critical because it ensures thermal equilibrium between the sample, the heating block, and the thermometer, preventing temperature lags that lead to artificially high readings. Using a calibrated thermometer or validating the apparatus with a known standard (e.g., benzoic acid) ensures the trustworthiness of the results.

Caption: Workflow for Capillary Melting Point Determination.

Section 2: Boiling Point Analysis

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[11][12] It is highly dependent on intermolecular forces and external pressure.

Structural Interpretation

-

This compound: The predicted boiling point of ~291°C reflects its relatively high molecular weight and the presence of dipole-dipole forces and hydrogen bonding.[3] The N-H bond allows for intermolecular hydrogen bonding, which requires significant energy to overcome for the molecule to enter the vapor phase.

-

4-(4-Chlorophenyl)piperidin-4-ol (Comparative): The addition of the -OH group provides another, stronger site for hydrogen bonding. This results in a more extensive and higher-energy intermolecular force network, leading to a significantly higher predicted boiling point of ~345°C.[4]

Experimental Protocol: Micro-Boiling Point Determination

For research purposes where sample volume may be limited, the micro-boiling point method is highly effective.

Methodology:

-

Apparatus Setup: Add approximately 0.5 mL of the liquid sample to a small test tube. Place a smaller capillary tube (sealed at the top) into the test tube, open end down.

-

Heating: Attach the test tube assembly to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with mineral oil or a metal heating block).[13]

-

Observation: Heat the bath gently. Initially, a stream of bubbles will emerge from the capillary as trapped air expands and escapes.[12][13]

-

Equilibrium: Continue heating until a rapid, continuous stream of bubbles emerges from the capillary. This indicates the liquid is boiling and its vapor is displacing the remaining air.

-

Recording: Turn off the heat and allow the apparatus to cool slowly. The bubbling will slow and stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point.[13] At this moment, the external pressure equals the vapor pressure of the liquid.

-

Pressure Correction: Since boiling point is pressure-dependent, it is crucial to record the atmospheric pressure at the time of the experiment. Results can be corrected to standard pressure (760 mmHg) using nomographs or established formulas. The boiling point of a liquid decreases as atmospheric pressure decreases (e.g., at higher altitudes).

Causality and Trustworthiness: This method is self-validating because the boiling point is identified during cooling, ensuring the system is at or near equilibrium. The moment liquid re-enters the capillary is a precise indicator that the vapor pressure inside the capillary has just dropped below the external atmospheric pressure.

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

References

- This compound | 26905-02-2. (n.d.). ChemicalBook. Retrieved January 10, 2026.

- This compound | CAS#:26905-02-2. (n.d.). Chemsrc. Retrieved January 10, 2026.

- 4-(4-Chlorophenyl)piperidin-4-ol CAS 39512-49-7. (n.d.).

- Melting point determination. (n.d.). University of Calgary. Retrieved January 10, 2026.

- Experiment 1 - Melting Points. (n.d.). University of Michigan-Dearborn. Retrieved January 10, 2026.

- CAS 39512-49-7 | CAS DataBase. (n.d.). ChemicalBook. Retrieved January 10, 2026.

- 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7. (n.d.). ChemicalBook. Retrieved January 10, 2026.

- Experiment (1) Determination of Melting Points. (2021). University of Technology, Iraq. Retrieved January 10, 2026.

- Chemical Properties of 4-(para-Chlorophenyl)-4-hydroxypiperidine (CAS 39512-49-7). (n.d.). Cheméo. Retrieved January 10, 2026.

- Measuring the Melting Point. (2023). Westlab Canada. Retrieved January 10, 2026.

- Determination of Melting Point. (n.d.). Loudoun County Public Schools. Retrieved January 10, 2026.

- 4-(4-Chlorophenyl)-4-hydroxypiperidine 99% | CAS 39512-49-7. (n.d.). Sigma-Aldrich. Retrieved January 10, 2026.

- Boiling Water at Reduced Pressure Demonstration Sheet. (n.d.). University of Wisconsin-Madison. Retrieved January 10, 2026.

- 4-(4-Chlorophenyl)-4-hydroxypiperidine 99 | CAS 39512-49-7 [Alternative Source]. (n.d.). Sigma-Aldrich. Retrieved January 10, 2026.

- Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved January 10, 2026.

- 02 Exp 1 Boiling Point Determination. (n.d.). Scribd. Retrieved January 10, 2026.

- 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7 wiki. (n.d.). Guidechem. Retrieved January 10, 2026.

- A boiling-point method for the determination of low vapour pressure. (n.d.).

- This compound | C11H14ClN | CID 1203613. (n.d.). PubChem. Retrieved January 10, 2026.

- Boiling Point Determination. (n.d.). University of Calgary. Retrieved January 10, 2026.

- 4-(4-Chlorophenyl)-4-hydroxypiperidine | 39512-49-7. (n.d.). TCI Chemicals. Retrieved January 10, 2026.

- 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282. (n.d.). PubChem. Retrieved January 10, 2026.

Sources

- 1. This compound | C11H14ClN | CID 1203613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 26905-02-2 [chemicalbook.com]

- 3. This compound | CAS#:26905-02-2 | Chemsrc [chemsrc.com]

- 4. 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7 [chemicalbook.com]

- 5. 4-(4-Chlorophenyl)piperidin-4-ol CAS 39512-49-7 [homesunshinepharma.com]

- 6. 39512-49-7 | CAS DataBase [m.chemicalbook.com]

- 7. 4-(4-Chlorophenyl)-4-hydroxypiperidine 99 39512-49-7 [sigmaaldrich.com]

- 8. westlab.com [westlab.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. pennwest.edu [pennwest.edu]

- 11. Boiling Water at Reduced Pressure Demonstration Sheet [chemed.chem.purdue.edu]

- 12. scribd.com [scribd.com]

- 13. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the Crystal Structure Determination of 4-(4-Chlorophenyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 4-(4-Chlorophenyl)piperidine hydrochloride, a compound of interest in medicinal chemistry and drug development. In the absence of a publicly available crystal structure, this document serves as a detailed roadmap for researchers to obtain and interpret this critical structural information. The guide covers the synthesis of the hydrochloride salt, robust protocols for crystallization, a step-by-step workflow for single-crystal X-ray diffraction (SC-XRD) analysis, and alternative methods such as powder X-ray diffraction (PXRD) with Rietveld refinement. By elucidating the precise three-dimensional arrangement of atoms, intermolecular interactions, and packing motifs, the methodologies described herein will empower scientists to understand the solid-state properties of this molecule, which are crucial for its development as a pharmaceutical agent.

Introduction: The Significance of Solid-State Characterization

This compound serves as a key structural motif in a variety of pharmacologically active compounds. Its hydrochloride salt is often utilized to improve solubility and stability. A definitive understanding of its three-dimensional structure is paramount for several reasons:

-

Structure-Activity Relationship (SAR) Studies: The precise conformation of the piperidine ring and the orientation of the chlorophenyl group provide foundational knowledge for designing new derivatives with enhanced biological activity.

-

Polymorph Screening: The solid form of an active pharmaceutical ingredient (API) can exist in different crystalline arrangements, or polymorphs, each with unique physicochemical properties such as solubility, dissolution rate, and stability. Crystal structure analysis is the definitive method for identifying and characterizing these polymorphs.

-

Intellectual Property: A novel crystalline form of a drug substance can be a patentable invention, making its characterization a critical aspect of the drug development process.

-

Formulation Development: Knowledge of the crystal packing and intermolecular interactions informs the selection of excipients and the design of a stable and effective drug product.

This guide is structured to provide both the theoretical underpinnings and the practical, field-proven methodologies for elucidating the crystal structure of this compound hydrochloride.

Synthesis and Preparation of this compound Hydrochloride

The first crucial step is the synthesis and purification of the target compound.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common approach involves the reduction of a corresponding pyridine precursor. The resulting free base must be of high purity to ensure the growth of high-quality crystals.

Formation of the Hydrochloride Salt

The hydrochloride salt is typically prepared by treating a solution of the free base with hydrochloric acid.

Protocol for Hydrochloride Salt Formation:

-

Dissolution: Dissolve the purified this compound free base in a suitable organic solvent, such as diethyl ether, ethyl acetate, or methanol.

-

Acidification: While stirring, add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or methanol) dropwise. The addition should be continued until the solution becomes acidic, which can be checked with pH paper.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid.

-

Isolation and Purification: The precipitate is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum. Recrystallization from a suitable solvent system may be necessary to obtain a highly pure product suitable for crystallization.[1]

Crystallization: The Art and Science of Single Crystal Growth

Obtaining a single crystal of suitable size and quality is often the most challenging step in crystal structure determination. A variety of techniques should be employed to explore different crystallization conditions.[2]

Solvent Selection

The choice of solvent is critical. A good solvent for crystallization will dissolve the compound when hot but will result in supersaturation upon cooling, leading to crystal growth. A screening of various solvents with different polarities is recommended.

Common Crystallization Techniques

-

Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, which gradually increases the concentration and induces crystallization.[3]

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).

-

Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The vapor of the second solvent diffuses into the first, reducing the solubility of the compound and promoting crystallization.

-

Solvent-Antisolvent System: An "antisolvent" (a solvent in which the compound is poorly soluble but is miscible with the "good" solvent) is slowly added to a solution of the compound to induce precipitation and crystal growth.[2]

| Technique | Principle | Typical Solvents | Advantages |

| Slow Evaporation | Gradual increase in concentration | Dichloromethane, Methanol, Ethanol | Simple setup |

| Slow Cooling | Decreased solubility at lower temperatures | Ethanol, Isopropanol, Acetonitrile | Good for compounds with temperature-dependent solubility |

| Vapor Diffusion | Gradual change in solvent composition | Chloroform/Hexane, Methanol/Diethyl Ether | Can produce high-quality crystals |

| Solvent-Antisolvent | Induced precipitation by reducing solubility | Dichloromethane/Hexane, Acetone/Water | Rapid screening of conditions |

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable single crystals are obtained, the definitive three-dimensional structure can be determined using SC-XRD.[4][5][6]

The SC-XRD Experimental Workflow

The process of determining a crystal structure from a single crystal can be broken down into several key steps.

Figure 1: A comprehensive workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol for SC-XRD

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[5]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal motion of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction images are collected by a detector.[6]

-

Unit Cell Determination and Data Integration: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell. The intensities of the diffraction spots are then integrated.

-

Structure Solution: The integrated data is used to solve the phase problem and generate an initial model of the crystal structure. This is often achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined against the experimental data using a least-squares method. This process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[7]

-

Structure Validation: The final structure is validated using software tools like PLATON and CHECKCIF to ensure its chemical and crystallographic reasonability.

Alternative and Complementary Techniques

Powder X-ray Diffraction (PXRD) and Rietveld Refinement

If obtaining single crystals of sufficient quality proves to be challenging, valuable structural information can still be obtained from a polycrystalline (powder) sample using PXRD.

Rietveld refinement is a powerful technique where the entire experimental powder diffraction pattern is fitted with a calculated profile based on a structural model.[8][9][10][11] This method can be used to:

-

Refine the crystal structure if a good starting model is available.

-

Identify and quantify different polymorphic forms in a mixture.

-

Determine unit cell parameters with high precision.

Ab Initio Crystal Structure Prediction

In recent years, computational methods for ab initio crystal structure prediction have become increasingly powerful.[12][13][14] These methods use the chemical formula of a compound to predict its most likely crystal structures based on energy calculations. The predicted structures can then be compared with experimental PXRD data to identify the correct one.

Expected Structural Features and Analysis

Based on the known structures of similar piperidinium hydrochloride salts, the following structural features can be anticipated for this compound hydrochloride:

-

Piperidine Ring Conformation: The piperidine ring is expected to adopt a chair conformation.

-

Protonation Site: The piperidine nitrogen will be protonated, forming a piperidinium cation.

-

Hydrogen Bonding: The protonated nitrogen (N-H+) will act as a hydrogen bond donor, likely forming a hydrogen bond with the chloride anion (Cl-). This N-H···Cl hydrogen bond is a key interaction that will influence the crystal packing.

-

Crystal Packing: The interplay of hydrogen bonding, and other intermolecular interactions will dictate the overall three-dimensional packing of the ions in the crystal lattice.

A thorough analysis of the final crystal structure should include:

-

Tabulation of Crystallographic Data: A summary of the unit cell parameters, space group, and refinement statistics.

-

Molecular Geometry: An analysis of bond lengths, bond angles, and torsion angles.

-

Supramolecular Interactions: A detailed description of all hydrogen bonds and other significant intermolecular contacts.

-

Packing Diagrams: Visual representations of the crystal packing to illustrate the arrangement of molecules in the unit cell.

Conclusion

While the crystal structure of this compound hydrochloride is not currently in the public domain, this technical guide provides a clear and comprehensive pathway for its determination. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain this vital structural information. The resulting crystal structure will provide invaluable insights into the solid-state properties of this compound, thereby supporting its rational development in medicinal chemistry and pharmaceutical sciences. The methodologies outlined herein are robust and widely applicable to the crystallographic analysis of other small molecule hydrochloride salts.

References

- Rietveld, H. M. (1969). A profile refinement method for nuclear and magnetic structures. Journal of Applied Crystallography, 2(2), 65-71.

- Takata, M., et al. (2001). The Rietveld Method. In International Tables for Crystallography (Vol. B, pp. 384-401).

- MyScope. (n.d.). X-ray Diffraction - What is Rietveld refinement?

- McCusker, L. B., et al. (1999). Rietveld refinement guidelines. Journal of Applied Crystallography, 32(1), 36-50.

- Hilaris Publisher. (2019). Rietveld Refinement: A Technique More than Just Identification.

- University of York. (n.d.). Single Crystal X-ray Diffraction.

- Carleton College. (2007). Single-crystal X-ray Diffraction.

- Bruker. (n.d.). Single Crystal X-ray Diffractometers.

- Oganov, A. R., & Glass, C. W. (2006). Crystal structure prediction using ab initio evolutionary techniques: Principles and applications. The Journal of Chemical Physics, 124(24), 244704.

- SciSpace. (n.d.). The Incorporation of Single Crystal X-ray Diffraction into the Undergraduate Chemistry Curriculum Using Internet-Facilitated Rem.

- Oganov, A. R., et al. (2009).

- CRYSTAL. (n.d.). CRYSTAL.

- Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.

- Stack Exchange. (2020). What are the freely available crystal-structure visualization softwares?

- Almasir, M., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66.

- JACS. (2023). Experimentally Validated Ab Initio Crystal Structure Prediction of Novel Metal–Organic Framework Materials.

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

- Ullah, N., & Altaf, A. A. (2014). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one.

- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 17(3), 365-372.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 8. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 9. MyScope [myscope.training]

- 10. xray.cz [xray.cz]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. [0911.3186] Crystal structure prediction using ab initio evolutionary techniques: principles and applications [arxiv.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 4-(4-Chlorophenyl)piperidine: Molecular Identity, Physicochemical Characterization, and Synthetic Insights

Prepared by: Gemini, Senior Application Scientist

Executive Summary

4-(4-Chlorophenyl)piperidine is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. Its rigid scaffold, featuring a piperidine ring linked to a chlorophenyl moiety, serves as a crucial building block in the synthesis of a wide array of pharmacologically active agents, particularly those targeting the central nervous system (CNS). This guide provides a comprehensive technical overview of this compound, detailing its fundamental molecular and physicochemical properties. We will delve into its structural identity, established methods for its synthesis and characterization, and its applications as a pivotal intermediate in pharmaceutical research. The document concludes with essential safety and handling protocols to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this versatile compound.

Core Molecular Identity

The precise identification of a chemical entity is foundational to all subsequent research and development. This section outlines the core structural and molecular formula, weight, and standardized chemical identifiers for this compound.

Chemical Formula and Structure

This compound is composed of a piperidine ring substituted at the 4-position with a 4-chlorophenyl group. The empirical and molecular formula for this compound is C₁₁H₁₄ClN .[1][2] This formula indicates the presence of 11 carbon atoms, 14 hydrogen atoms, one chlorine atom, and one nitrogen atom.

The two-dimensional structure is depicted below:

Caption: 2D structure of this compound.

Molecular Weight

A distinction must be made between the average molecular weight (based on the natural isotopic abundance of elements) and the monoisotopic mass (based on the most abundant isotope of each element). For mass spectrometry, the monoisotopic mass is of greater importance for accurate mass determination.

The presence of chlorine, with its two primary isotopes ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), results in a characteristic M+2 isotopic pattern in mass spectrometry, which is a key diagnostic feature for confirming the presence of a single chlorine atom in the molecule.

Nomenclature and Identifiers

To ensure unambiguous identification across different databases and publications, a standardized set of identifiers is used.

| Identifier Type | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 26905-02-2 | [1][3] |

| Synonyms | 4-(p-chlorophenyl)piperidine, 4-Chlorophenyl Piperidine | [1][4] |

| InChI | InChI=1S/C11H14ClN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2 | [1][3] |

| InChIKey | VKQHTSSNSJIMAL-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | C1CNCCC1C2=CC=C(C=C2)Cl | [1][3] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in solution, its reactivity, and its suitability for various experimental conditions. These parameters are critical for designing synthetic routes, developing analytical methods, and formulating drug candidates.

| Property | Value | Significance |

| Appearance | White to orange to green powder/crystal | [1] |

| Boiling Point | 290.7 °C at 760 mmHg | [1] |

| pKa (Predicted) | 10.14 ± 0.10 | [1] |

| LogP (Predicted) | 2.98 | [1] |

| Vapor Pressure | 0.00204 mmHg at 25°C | [1] |

Synthesis and Characterization

The reliability of any research hinges on the confirmed identity and purity of the starting materials. This section details a common synthetic route to this compound and the analytical techniques used for its validation.

Synthetic Pathway: Catalytic Hydrogenation

A prevalent and efficient method for the synthesis of this compound is the catalytic hydrogenation of its unsaturated precursor, 4-(4-chloro-phenyl)-1,2,3,6-tetrahydropyridine.[2] This method is favored due to its high yield and the relative ease of the reaction setup.

Protocol:

-

Dissolution: 4-(4-chloro-phenyl)-1,2,3,6-tetrahydropyridine is dissolved in a suitable solvent, such as methanol.[2]

-

Catalyst Addition: A palladium on carbon (Pd/C) catalyst is added to the solution.[2] Pd/C is a robust and highly efficient catalyst for the reduction of carbon-carbon double bonds.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (e.g., 10 psi) and stirred at ambient temperature for several hours (e.g., 7 hours).[2] The hydrogen gas adds across the double bond of the tetrahydropyridine ring, saturating it to form the piperidine ring.

-

Workup and Purification: The catalyst is removed by filtration. The solvent is then evaporated, and the resulting crude product is purified, typically by column chromatography, to yield pure this compound.[2]

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Confirming the structure and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. The ¹H NMR spectrum provides information on the number of different types of protons, their connectivity, and their chemical environment. Spectral data for this compound is available in public databases.[5]

-

Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight of the compound. As noted earlier, the presence of the characteristic isotopic pattern for chlorine (M+ and M+2 peaks) is a critical diagnostic feature.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. By developing a suitable method, the presence of starting materials, by-products, or other impurities can be quantified, ensuring the compound meets the required purity specifications for its intended application.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate or building block in the synthesis of more complex molecules.[1] Its structure is a common motif in compounds designed to interact with CNS targets. The piperidine ring provides a basic nitrogen center capable of forming ionic bonds with acidic residues in protein binding sites, while the chlorophenyl group engages in hydrophobic and aromatic interactions.

While this compound itself has shown potential as an antipsychotic and analgesic agent in preliminary research, its main value lies in its role as a scaffold.[1] For instance, it is structurally related to key intermediates like 4-(4-Chlorophenyl)piperidin-4-ol, which is a precursor to major pharmaceutical drugs such as the antipsychotic Haloperidol and the anti-diarrheal agent Loperamide. The synthesis of these more complex derivatives often involves N-alkylation or N-arylation at the piperidine nitrogen, demonstrating the versatility of this compound as a starting point for creating diverse chemical libraries for drug screening.

Safety and Handling

Ensuring laboratory safety is paramount when working with any chemical. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents specific hazards.

-

Hazard Classification:

Recommended Handling Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[6] In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.

Conclusion

This compound (C₁₁H₁₄ClN, MW: 195.69 g/mol ) is a well-defined chemical entity whose value in pharmaceutical research is firmly established. Its distinct molecular structure and physicochemical properties make it an ideal scaffold for the synthesis of CNS-active compounds. Understanding its core identity, synthetic pathways, and analytical validation methods is essential for its effective and safe utilization in the laboratory. This guide has provided a consolidated technical overview to support researchers and scientists in leveraging this important chemical building block for future innovations in drug discovery and development.

References

- PubChem. This compound.

- Matrix Fine Chemicals. 4-(4-CHLOROPHENYL)PIPERIDIN-4-OL | CAS 39512-49-7.

Sources

- 1. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C11H14ClN | CID 1203613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:26905-02-2 | Chemsrc [chemsrc.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound(26905-02-2) 1H NMR [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

Spectroscopic Profile of 4-(4-Chlorophenyl)piperidine: A Technical Guide

This document provides an in-depth technical analysis of the spectroscopic data for 4-(4-Chlorophenyl)piperidine (CAS: 26905-02-2), a key heterocyclic building block in medicinal chemistry and materials science. As a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals, its structural elucidation is paramount for quality control, reaction monitoring, and regulatory compliance. This guide synthesizes predictive data with established spectroscopic principles to offer a comprehensive characterization for researchers, scientists, and drug development professionals.

Disclaimer: A complete, publicly-available, integrated dataset for this compound is not available in spectral databases like the Spectral Database for Organic Compounds (SDBS). Therefore, this guide presents a robust analysis based on predicted values, data from closely related structural analogs, and fundamental spectroscopic theory to serve as a reliable reference.

Molecular Structure and Spectroscopic Implications

This compound possesses a distinct architecture comprising a saturated piperidine ring and a para-substituted chlorophenyl moiety. This structure dictates the expected spectroscopic output.

-

Piperidine Ring : A flexible six-membered aliphatic ring, which in its chair conformation, presents axial and equatorial protons, leading to complex signal patterns in NMR. The nitrogen atom and adjacent carbons are key features in both NMR and MS.

-

4-Chlorophenyl Group : A rigid aromatic system that introduces characteristic signals in NMR and IR. The chlorine atom, with its two stable isotopes (

Cl and

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation : Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for general solubility, while DMSO-d₆ is useful if N-H proton exchange needs to be slowed for clearer observation.

-

Internal Standard : Add a small amount of Tetramethylsilane (TMS, 0 ppm) as an internal standard for chemical shift referencing.

-

Instrumentation : Acquire spectra on a 400 MHz (or higher) spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition :

-

Set spectral width to cover a range of -1 to 10 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Set spectral width to cover a range of 0 to 160 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to ensure all carbon signals appear as singlets.

-

A longer relaxation delay (e.g., 2-5 seconds) and a higher number of scans (e.g., 1024 or more) are necessary due to the low natural abundance of ¹³C.

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is characterized by distinct regions for aromatic and aliphatic protons. The piperidine ring protons exhibit complex splitting due to diastereotopicity and axial/equatorial relationships.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

| Label | Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |

|---|---|---|---|---|---|

| H-Ar | Aromatic (ortho to C-C) | 7.20 - 7.30 | Doublet (d) | 2H | Deshielded by the electron-withdrawing Cl group. Appears as part of an AA'BB' system. |

| H-Ar' | Aromatic (meta to C-C) | 7.10 - 7.20 | Doublet (d) | 2H | Less deshielded than ortho protons. Appears as part of an AA'BB' system. |

| H4 | Piperidine C4-H | 2.50 - 2.70 | Multiplet (m) | 1H | Benzylic proton, deshielded by the adjacent aromatic ring. |

| H2ax, H6ax | Piperidine C2/C6 Axial | 2.95 - 3.15 | Multiplet (m) | 2H | Deshielded relative to equatorial protons due to 1,3-diaxial interactions. Data for piperidine shows these protons around 2.79 ppm[1]. |

| H2eq, H6eq | Piperidine C2/C6 Equatorial | 2.60 - 2.80 | Multiplet (m) | 2H | Shielded relative to axial protons. |

| H3ax, H5ax | Piperidine C3/C5 Axial | 1.80 - 1.95 | Multiplet (m) | 2H | Typical aliphatic region. |

| H3eq, H5eq | Piperidine C3/C5 Equatorial | 1.60 - 1.75 | Multiplet (m) | 2H | Typically the most shielded of the ring protons. |

| H-N | Amine N-H | 1.50 - 2.50 | Broad Singlet (br s) | 1H | Chemical shift is highly variable and depends on solvent, concentration, and temperature. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum shows six distinct signals, four for the aromatic carbons (due to symmetry) and three for the piperidine carbons (due to symmetry).

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

| Label | Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

|---|---|---|---|

| C-ipso | Aromatic (C-C) | 145.0 - 147.0 | Quaternary carbon attached to the piperidine ring. Deshielded. |

| C-Cl | Aromatic (C-Cl) | 131.0 - 133.0 | Deshielded by the attached chlorine. |

| C-Ar | Aromatic (CH, ortho) | 128.0 - 129.5 | Standard aromatic CH carbons. Similar values are seen in 1-(4-chlorophenyl)piperazine[2]. |

| C-Ar' | Aromatic (CH, meta) | 127.5 - 129.0 | Standard aromatic CH carbons. |

| C2, C6 | Piperidine (CH₂) | 46.0 - 48.0 | Adjacent to nitrogen. For piperidine, this signal is at ~47.6 ppm[3]. |

| C4 | Piperidine (CH) | 43.0 - 45.0 | Benzylic carbon, deshielded. |

| C3, C5 | Piperidine (CH₂) | 34.0 - 36.0 | Aliphatic carbon beta to nitrogen. |

Caption: Key ¹H and ¹³C NMR environments in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular "fingerprint."

Experimental Protocol: FTIR Data Acquisition

-

Methodology : The Attenuated Total Reflectance (ATR) method is a modern, reliable choice, requiring minimal sample preparation. Alternatively, the KBr pellet method can be used.

-

ATR-FTIR : Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact using the pressure clamp.

-

KBr Pellet : Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Data Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet must be collected first and subtracted from the sample spectrum.

-

Validation : The spectrum should be free of water vapor and CO₂ artifacts, which can be identified by sharp, characteristic bands.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

|---|---|---|---|

| 3300 - 3400 | N-H Stretch | Medium, Broad | Characteristic of a secondary amine. Broadness is due to hydrogen bonding. |

| 3000 - 3100 | Aromatic C-H Stretch | Medium to Weak | Signals just above 3000 cm⁻¹ are indicative of sp² C-H bonds. |

| 2800 - 3000 | Aliphatic C-H Stretch | Strong | Multiple bands corresponding to symmetric and asymmetric stretching of CH₂ and CH groups in the piperidine ring. |

| ~1600, ~1490 | Aromatic C=C Stretch | Strong to Medium | Two or three sharp bands characteristic of the benzene ring skeleton. |

| 1080 - 1100 | C-Cl Stretch | Strong | Strong absorption typical for aryl chlorides. |

| ~820 | C-H Out-of-Plane Bend | Strong | Strong band indicative of 1,4-disubstitution (para) on a benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural insights through the analysis of its fragmentation patterns.

Experimental Protocol: EI-MS Data Acquisition

-

Technique : Electron Ionization (EI) is a classic, high-energy technique that produces complex fragmentation patterns useful for structural elucidation.

-